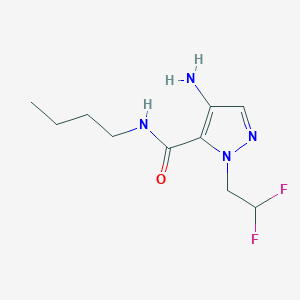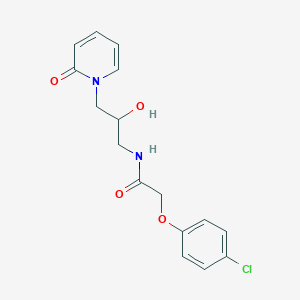![molecular formula C23H20FN3O5S B2973311 N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252820-05-5](/img/no-structure.png)
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
The compound's derivatives have been explored for their potential in radiolabeling and imaging, particularly with PET (Positron Emission Tomography). For example, the radiosynthesis of [18F]DPA-714, a derivative closely related to the mentioned compound, has been automated for PET imaging to target the translocator protein (18 kDa) in the brain, highlighting its application in neurological research and potential diagnostic uses (Dollé et al., 2008).
Biochemical Synthesis and Evaluation
Studies have also delved into the synthesis of novel compounds for evaluating their biochemical activities. The synthesis and in vitro evaluation of pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands present an example where derivatives of the compound were assessed for their binding affinities, showing potential as biomarkers for neuroinflammatory processes (Damont et al., 2015).
Quantum Mechanical and Photovoltaic Studies
Further research includes quantum mechanical studies and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These studies explore the electronic properties and potential applications of the compound's derivatives in dye-sensitized solar cells (DSSCs), demonstrating their utility in renewable energy technologies (Mary et al., 2020).
Anticancer and Anti-inflammatory Agents
The compound and its derivatives have been synthesized with the aim of discovering new anticancer and anti-inflammatory agents. Research in this area focuses on creating new molecules that could potentially inhibit enzymes or biological processes associated with cancer and inflammation, indicating the compound's relevance in therapeutic development (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Additionally, some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents. The research in this area contributes to the ongoing search for novel substances that can combat resistant microbial strains (Nunna et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form N-(2,5-dimethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with 2-(2-fluorobenzyl)thiophene-3-carbaldehyde to form the key intermediate, 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid. This intermediate is then converted to the final product through a reductive amination reaction with 2-aminoacetophenone.", "Starting Materials": [ "2,5-dimethoxyaniline", "ethyl 2-bromoacetate", "thionyl chloride", "2-(2-fluorobenzyl)thiophene-3-carbaldehyde", "2-aminoacetophenone" ], "Reaction": [ "Condensation of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form N-(2,5-dimethoxyphenyl)glycine ethyl ester", "Reaction of N-(2,5-dimethoxyphenyl)glycine ethyl ester with thionyl chloride to form the corresponding acid chloride", "Coupling of the acid chloride with 2-(2-fluorobenzyl)thiophene-3-carbaldehyde to form 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Reductive amination of 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 2-aminoacetophenone to form N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" ] } | |
Numéro CAS |
1252820-05-5 |
Nom du produit |
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Formule moléculaire |
C23H20FN3O5S |
Poids moléculaire |
469.49 |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
Clé InChI |
YGYJIIJSSJYRHE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)
![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)
![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)
![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)